3-Mercaptohexyl butyrate

Description

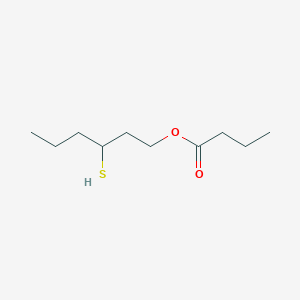

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylhexyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-5-9(13)7-8-12-10(11)6-4-2/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNJKOLXWHXDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)CCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869867 | |

| Record name | 3-Sulfanylhexyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear liquid | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol and heptane | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.965 | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136954-21-7 | |

| Record name | 3-Sulfanylhexyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylhexyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-mercaptohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOHEXYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGA574NASM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptohexyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation of the Common Precursor: 3 Mercaptohexan 1 Ol 3mh

The journey begins in the grape berry, where odorless, non-volatile precursors accumulate. acs.org The primary precursors are S-3-(hexan-1-ol)-L-glutathione (G-3SH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). researchgate.netmdpi.com G-3SH is formed first, as described in the lipid peroxidation section. wiley.com During the initial stages of alcoholic fermentation, yeast enzymes can hydrolyze G-3SH to Cys-3MH. wiley.commdpi.com

The key step in releasing the volatile thiol occurs during fermentation. Yeast, particularly Saccharomyces cerevisiae, possesses enzymes with carbon-sulfur β-lyase activity. asm.orgnih.gov These enzymes, such as the product of the STR3 gene, cleave the C-S bond in the Cys-3MH precursor, releasing the free, aromatic 3MH into the medium (e.g., wine or beer). asm.orgnih.gov The conversion rate of precursors to the free thiol is often low but sufficient to surpass sensory perception thresholds due to the potency of these compounds. oeno-one.eu

Esterification to Form 3 Mercaptohexyl Acetate 3mha and 3 Mercaptohexyl Butyrate

Once 3MH is released, it can be further modified by yeast metabolism.

3-Mercaptohexyl Acetate (B1210297) (3MHA): This compound is synthesized when yeast enzymes, specifically alcohol acetyltransferases (AATases), catalyze the esterification of 3MH. acs.orgresearchmap.jp This reaction involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of 3MH. acs.org The formation of 3MHA is therefore entirely dependent on the prior release of 3MH and the activity of yeast AATases during fermentation. researchmap.jpresearchgate.net

3-Mercaptohexyl Butyrate (B1204436): While less extensively documented than 3MHA formation, the biosynthesis of 3-Mercaptohexyl butyrate follows a similar and parallel pathway. It is classified as a fatty acid ester. nih.gov Its formation is understood to be the result of an esterification reaction between 3MH and a butyrate donor, most likely butyryl-CoA, catalyzed by yeast ester-forming enzymes. Volatile fatty acids, including butanoic acid (butyric acid), are known products of yeast metabolism during fermentation. uminho.pt These acids can be activated to their CoA-thioester forms and then react with alcohols like 3MH to form the corresponding esters. The production of 3-Mercaptohexyl butyrate is thus contingent on the availability of both 3MH and a butyrate source during fermentation, as well as the presence of yeast enzymes capable of catalyzing this specific esterification.

Table 2: Comparative Biosynthesis of 3MH and its Esters

| Compound | Immediate Precursor(s) | Key Enzymatic Step | Catalyzing Organism/System | Reference |

|---|---|---|---|---|

| 3-Mercaptohexan-1-ol (3MH) | Cys-3MH, G-3SH | C-S β-lyase cleavage | Yeast (e.g., Saccharomyces cerevisiae) | researchgate.netasm.orgnih.gov |

| 3-Mercaptohexyl Acetate (3MHA) | 3MH, Acetyl-CoA | Alcohol Acetyltransferase (AATase) activity | Yeast | acs.orgresearchmap.jpresearchgate.net |

| 3-Mercaptohexyl Butyrate | 3MH, Butyryl-CoA (inferred) | Esterification (inferred) | Yeast (inferred) | uminho.ptnih.gov |

Chemical Synthesis and Derivatization Approaches for 3 Mercaptohexyl Butyrate

Established Synthetic Methodologies

The most common and well-established methods for synthesizing 3-mercaptohexyl butyrate (B1204436) rely on fundamental organic reactions, primarily esterification and thiol-ene additions.

The principal industrial method for synthesizing 3-mercaptohexyl butyrate is through the acid-catalyzed esterification of 3-mercaptohexanol with butyric acid. This condensation reaction, often referred to as Fischer esterification, involves the removal of a water molecule from the alcohol and carboxylic acid to form the ester linkage. truman.eduyoutube.com

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to protonate the carbonyl group of the butyric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. truman.edunih.gov To drive the equilibrium towards the product side and maximize the yield, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like toluene. nih.gov

General Reaction Scheme:

Reactants: 3-Mercaptohexanol + Butyric Acid

Catalyst: H₂SO₄ or p-TSA

Products: 3-Mercaptohexyl Butyrate + Water

The efficiency of this method is well-documented for various esters, with yields being influenced by factors such as reaction temperature, catalyst concentration, and the molar ratio of the reactants. nih.govresearchgate.net

A more modern and highly efficient approach to forming the thioether linkage is the thiol-ene reaction, which falls under the umbrella of "click chemistry". wikipedia.org This method is characterized by high yields, rapid reaction rates, stereoselectivity, and mild reaction conditions that tolerate a wide range of functional groups. wikipedia.org The reaction proceeds via the addition of a thiol (R-SH) across an alkene (a carbon-carbon double bond). wikipedia.org

In the context of 3-mercaptohexyl butyrate synthesis, this could involve the reaction of hex-1-en-3-yl butyrate with a sulfur donor like thioacetic acid followed by hydrolysis, or more directly, the addition of a butyryl thiol to hexene. The reaction typically proceeds through a free-radical mechanism, which can be initiated by light (photoinitiation), heat, or a radical initiator. wikipedia.org A key feature of this reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the alkene, which is synthetically valuable for controlling the product's structure. wikipedia.org

The robustness and efficiency of the thiol-ene reaction make it a powerful tool for synthesizing sulfur-containing compounds like 3-mercaptohexyl butyrate, particularly where mild conditions are required to avoid side reactions. mdpi.com

Emerging Synthetic Routes

Research into more sustainable and efficient synthetic methods has led to the exploration of biocatalysis for ester production. Enzymatic synthesis of alkyl butyrates represents a significant emerging route. Enzymes, such as lipases and cutinases, can catalyze esterification reactions under mild, non-aqueous conditions. nih.gov

This biocatalytic approach offers several advantages over traditional chemical synthesis:

High Selectivity: Enzymes can be highly specific, reducing the formation of byproducts. This is particularly useful for multifunctional molecules where one functional group (like the thiol in 3-mercaptohexanol) could potentially react under harsh chemical conditions.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benefits: The use of non-toxic, biodegradable catalysts (enzymes) and the potential for solvent-free systems align with the principles of green chemistry.

Research has demonstrated the successful synthesis of various alkyl butyrates using immobilized enzymes. For instance, studies using Rhodococcus cutinase showed a preference for alcohols of specific chain lengths, indicating that enzyme selection can be tailored for optimal production of a desired ester. nih.gov

Table 1: Substrate Specificity in Enzymatic Butyrate Ester Synthesis This interactive table summarizes research findings on the preference of the Rhodococcus cutinase enzyme for alcohol substrates of varying chain lengths in the synthesis of alkyl butyrates. Data adapted from studies on enzymatic esterification. nih.gov

| Alcohol Chain Length | Relative Synthesis Efficiency | Product Example |

| C2 (Ethanol) | Lowest | Ethyl butyrate |

| C4 (Butanol) | High | Butyl butyrate |

| C6 (Hexanol) | Highest | Hexyl butyrate |

| C8 (Octanol) | High | Octyl butyrate |

| C10 (Decanol) | Medium | Decyl butyrate |

This enzymatic strategy is a promising alternative for the production of 3-mercaptohexyl butyrate, potentially offering higher purity and a more sustainable manufacturing process.

Chemical Modifications and Analog Preparation for Research Applications

The structure of 3-mercaptohexyl butyrate can be readily modified to generate a library of analogs for research purposes. These modifications typically target either the ester group or the reactive thiol group. chem960.com

One of the most common modifications is the variation of the carboxylic acid used in the esterification reaction. By substituting butyric acid with other acids, a range of esters can be produced. For example, using acetic acid instead of butyric acid yields 3-mercaptohexyl acetate (B1210297) , a closely related aroma compound also found in nature. leffingwell.comperflavory.com This allows researchers to study structure-activity relationships, investigating how changes in the ester chain length affect the molecule's aroma, flavor profile, and biological activity.

The reactive thiol (-SH) group is another key site for modification. It can be alkylated, oxidized, or conjugated to other molecules. These modifications are crucial for research into the compound's biological roles. For instance, 3-mercaptohexyl butyrate has been identified as a bioactive compound with potential neuroprotective properties, possibly linked to its effects on glutathione (B108866) metabolism and dopaminergic systems. biosynth.com Preparing analogs with modified thiol groups allows scientists to probe these mechanisms of action and explore its potential as an antioxidant or anti-inflammatory agent. chem960.combiosynth.com

Biosynthesis and Metabolic Pathways of 3 Mercaptohexyl Butyrate Non Human Systems

Precursor Identification and Elucidation of Biogenetic Routes

The biogenesis of 3-mercaptohexyl butyrate (B1204436) and its related thiol, 3-mercaptohexan-1-ol (3MH), relies on the availability of specific precursor molecules that undergo enzymatic transformation. Research has identified several key classes of precursors, including glutathione (B108866) S-conjugates, cysteine S-conjugates, and C6-compounds.

Role of Glutathione S-Conjugates

Glutathione S-conjugates are recognized as primary, non-volatile precursors to volatile thiols. nih.govresearchgate.net In a process initiated by the conjugation of glutathione (GSH) with (E)-2-hexenal, a key intermediate, S-3-(hexan-1-ol)-glutathione (GSH-3MH), is formed. nih.govresearchgate.net This conjugation is a critical first step in the metabolic cascade that ultimately leads to the release of the free thiol.

The conversion of these glutathionylated precursors into volatile thiols is facilitated by yeast during fermentation. nih.gov Studies have shown that yeast can take up GSH-3MH and subsequently cleave it to release 3MH. nih.govresearchgate.net This process, however, is not always highly efficient. For instance, the formation of 3MH from GSH-3MH has been found to be significantly less efficient than its formation from its cysteinylated counterpart. researchgate.net

The degradation of glutathione S-conjugates is a key area of study, with research focusing on the specific genes and transport mechanisms involved in the turnover of these compounds in organisms like Saccharomyces cerevisiae. nih.gov The identification of transporters like Opt1p, which is responsible for the uptake of GSH-3MH, provides insight into the modulation of thiol release. nih.gov

Role of Cysteine S-Conjugates

Cysteine S-conjugates, such as S-3-(hexan-1-ol)-L-cysteine (Cys-3MH), are crucial intermediates in the formation of volatile thiols. researchgate.netresearchgate.net These non-volatile precursors are converted into their corresponding flavor-active forms through the action of yeast enzymes. mdpi.com It is believed that Cys-3MH is an essential intermediate in the release of 3MH from S-conjugates by yeast. researchgate.net

The conversion efficiency of Cys-3MH to 3MH is notably higher than that of its glutathionylated precursor, GSH-3MH. researchgate.net This suggests that the pathway involving cysteinylated precursors is a more direct and efficient route for the formation of the free thiol. The uptake and cleavage of these cysteine conjugates by yeast and other microorganisms are therefore central to the development of the characteristic aromas associated with these compounds. researchgate.net

Involvement of C6-Compounds (e.g., (E)-2-Hexenal, (E)-2-Hexen-1-ol)

C6-compounds, which are derived from the enzymatic oxidation of fatty acids, are fundamental to the biosynthesis of 3-mercaptohexyl butyrate. nih.govnih.gov (E)-2-hexenal, a C6-aldehyde, is a well-established precursor that can react with hydrogen sulfide (B99878) (H₂S) during fermentation to produce 3MH. researchgate.net This pathway represents an alternative route to the formation of volatile thiols, independent of the direct metabolism of pre-existing glutathione or cysteine conjugates from the raw material. researchgate.net

These C6-compounds, including hexanal, (E)-2-hexenal, and their corresponding alcohols, are responsible for the "green" or "grassy" aromas in many plants. nih.govresearchgate.net During fermentation, these aldehydes are often reduced to their corresponding alcohols. nih.gov The presence and concentration of these C6 precursors can significantly influence the final concentration of volatile thiols in products like wine. researchgate.net

Table 1: Key Precursors in the Biosynthesis of 3-Mercaptohexyl Butyrate and Related Thiols

| Precursor Class | Specific Precursor Example | Role in Biosynthesis |

| Glutathione S-Conjugates | S-3-(hexan-1-ol)-glutathione (GSH-3MH) | Initial non-volatile precursor formed by conjugation of GSH with (E)-2-hexenal. nih.govresearchgate.net |

| Cysteine S-Conjugates | S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | Key intermediate formed from GSH-3MH, efficiently converted to 3MH by yeast. researchgate.net |

| C6-Compounds | (E)-2-Hexenal | Reacts with H₂S during fermentation to form 3MH. researchgate.net |

| C6-Compounds | (E)-2-Hexen-1-ol | A C6-alcohol that can also contribute to the formation of 3MH. researchgate.net |

Enzymatic Mechanisms in Formation

The transformation of non-volatile precursors into the aromatic 3-mercaptohexyl butyrate is governed by specific enzymatic activities. These enzymes play a pivotal role in cleaving the sulfur-carbon bond in the precursor molecules, thereby releasing the volatile thiol.

Activity of β C-S Lyases (β-CSLs)

β C-S lyases (also known as cysteine S-conjugate β-lyases or cystathionine (B15957) β-lyases, EC 4.4.1.8) are a class of enzymes that are central to the release of volatile thiols from their cysteinylated precursors. mdpi.commdpi.com These enzymes catalyze the cleavage of the C-S bond in cysteine S-conjugates through a β-elimination reaction. mdpi.com

In yeast, several genes, including IRC7 and STR3, have been identified as encoding for proteins with β-lyase activity. mdpi.comresearchgate.net These enzymes are crucial for the conversion of Cys-3MH into 3MH. researchgate.netmdpi.com The activity of these β-lyases can vary significantly between different yeast strains, which explains the differences observed in the release of volatile thiols during fermentation. mdpi.com

Pathways in Lipid Metabolism

The biosynthesis of the C6 backbone of 3-mercaptohexyl butyrate is intrinsically linked to lipid metabolism. foodb.ca C6-compounds like (E)-2-hexenal are produced from the degradation of polyunsaturated fatty acids, such as linoleic and linolenic acids, through the lipoxygenase (LOX) pathway. nih.govresearchgate.net This pathway involves a series of enzymatic reactions that lead to the formation of various volatile C6-aldehydes and alcohols. nih.gov

These lipid-derived compounds then serve as the carbon skeleton onto which the sulfur-containing functional group is added, either through conjugation with glutathione or cysteine, or by direct reaction with hydrogen sulfide. researchgate.netnih.govresearchgate.net Therefore, the regulation of lipid metabolism can have a direct impact on the availability of essential precursors for the formation of 3-mercaptohexyl butyrate.

Table 2: Enzymes Involved in the Formation of 3-Mercaptohexyl Butyrate Precursors and Release of 3-Mercaptohexanol

| Enzyme | EC Number | Role |

| Glutathione S-Transferase (GST) | 2.5.1.18 | Catalyzes the initial conjugation of glutathione to electrophilic compounds like (E)-2-hexenal. frontiersin.org |

| γ-Glutamyltransferase (γ-GT) | 2.3.2.2 | Involved in the breakdown of glutathione conjugates, leading to the formation of cysteine conjugates. frontiersin.org |

| β C-S Lyase (Cystathionine β-lyase) | 4.4.1.8 | Cleaves the C-S bond in cysteine S-conjugates to release the free thiol, 3-mercaptohexanol. mdpi.commdpi.com |

| Lipoxygenase (LOX) | 1.13.11.- | Initiates the degradation of fatty acids to produce C6-aldehyde precursors. nih.govresearchgate.net |

| Hydroperoxide Lyase (HPL) | 4.1.2.- | Cleaves hydroperoxides of fatty acids to form C6-aldehydes. nih.gov |

| Alcohol Dehydrogenase (ADH) | 1.1.1.1 | Reduces C6-aldehydes to their corresponding C6-alcohols. nih.gov |

Association with Lipid Peroxidation

The biosynthesis of the precursor to 3-Mercaptohexyl butyrate, 3-Mercaptohexan-1-ol (3MH), is intrinsically linked to the process of lipid peroxidation in plants, particularly in grapes. wiley.com Lipid peroxidation involves the oxidative degradation of lipids, especially polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid. nih.govuminho.pt This process, often initiated by reactive oxygen species, leads to the formation of a variety of secondary products, including highly reactive aldehydes. nih.gov

In grape berries, enzymes such as lipoxygenase and hydroperoxide lyase act on PUFAs released from phospholipids, generating C6 aldehydes. wiley.comuminho.pt A key product of this pathway is the α,β-unsaturated aldehyde, (E)-2-hexenal. wiley.cominfowine.com This compound serves as a crucial intermediate in the formation of thiol precursors.

The formation of the initial 3MH precursor occurs via a Michael addition, an electrophilic addition reaction, where the nucleophilic thiol group of glutathione (GSH) attacks the β-carbon of (E)-2-hexenal. wiley.com This reaction produces an S-glutathionylated aldehyde, S-3-(hexanal)-glutathione (G-3SHal). wiley.cominfowine.com Subsequently, this aldehyde is reduced, a reaction that can be catalyzed by alcohol dehydrogenase enzymes within the grape berry or by yeast during fermentation, to yield S-3-(hexan-1-ol)-L-glutathione (G-3SH). wiley.com This glutathionylated conjugate is a primary, non-volatile precursor that will later be metabolized by yeast to release the volatile 3MH. wiley.comresearchgate.net Therefore, the oxidative breakdown of lipids is a foundational step that provides the essential carbon skeleton for what will ultimately become 3-Mercaptohexyl butyrate.

Factors that promote oxidation, such as grape crushing and exposure to oxygen during pre-fermentative steps, can favor the formation of (E)-2-hexenal and subsequently increase the potential for thiol precursor synthesis. infowine.comresearchgate.net However, the process is complex, as excessive oxidation can also lead to the degradation of these same precursors and the volatile thiols themselves. researchgate.net

Table 1: Key Molecules in the Lipid Peroxidation Pathway Leading to 3MH Precursors

| Molecule | Role in the Pathway | Reference |

|---|---|---|

| Linoleic/Linolenic Acid | Initial polyunsaturated fatty acid substrate for peroxidation. | wiley.comuminho.pt |

| (E)-2-hexenal | C6-aldehyde product of lipid peroxidation; electrophile in the Michael addition reaction. | wiley.cominfowine.com |

| Glutathione (GSH) | Nucleophile that reacts with (E)-2-hexenal to form the initial precursor. | wiley.com |

| S-3-(hexanal)-glutathione (G-3SHal) | Initial glutathionylated adduct, an intermediate precursor. | wiley.cominfowine.com |

| S-3-(hexan-1-ol)-L-glutathione (G-3SH) | Reduced, stable glutathionylated precursor of 3-Mercaptohexan-1-ol. | wiley.com |

Comparative Biosynthesis with Related Varietal Thiols (e.g., 3-Mercaptohexan-1-ol, 3-Mercaptohexyl Acetate)

The biosynthesis of 3-Mercaptohexyl butyrate is closely related to that of other important varietal thiols found in wine and beer, namely 3-Mercaptohexan-1-ol (3MH) and 3-Mercaptohexyl acetate (B1210297) (3MHA). All three compounds share a common origin, starting with the formation of 3MH, which then serves as the direct substrate for two different esterification reactions.

Microbial Synthesis and Biotransformation of 3 Mercaptohexyl Butyrate

Contribution of Microorganisms to Formation

The microbial community present during fermentation plays a pivotal role in the synthesis of 3-mercaptohexyl butyrate (B1204436) and its precursor, 3-mercaptohexan-1-ol (3MH). Both yeasts and bacteria are involved in these biotransformation processes.

Role of Yeast Strains (e.g., Saccharomyces cerevisiae, Pichia kluyveri, Torulaspora delbrueckii)

Yeast strains are primary contributors to the release of volatile thiols from odorless precursors. researchgate.netnih.govmdpi.com These precursors, such as cysteine-S-conjugates and glutathione-S-conjugates, are present in materials like hops and are converted into flavor-active forms through yeast enzymatic activity. researchgate.netmdpi.com

Saccharomyces cerevisiae : This is the most prominent yeast in winemaking and brewing and is known for its ability to release volatile thiols. oeno-one.eu Different strains of S. cerevisiae exhibit varying capacities to produce 3MH and its acetylated form, 3-mercaptohexyl acetate (B1210297) (3MHA), which can be 20-fold for 3MH depending on the strain. oeno-one.eu The genetic makeup of the strain, particularly the presence of genes like IRC7 and STR3, is crucial for this activity. researchgate.netasm.orgnih.gov Co-inoculation of S. cerevisiae with other yeast species, such as Saccharomyces pastorianus, can enhance the production of varietal thiols. mdpi.com For instance, a co-fermentation of S. pastorianus and S. cerevisiae resulted in higher total thiol production compared to monocultures. mdpi.com

Pichia kluyveri : This non-Saccharomyces yeast has been shown to significantly influence the concentration of volatile thiols. mdpi.comresearchgate.netwiley.com P. kluyveri can produce 3MH and 3MHA and, when used in co-fermentation with S. cerevisiae, can enhance the production of 3MHA. researchgate.netwiley.commdpi.comnih.gov This suggests a synergistic interaction where P. kluyveri may contribute to the pool of precursors that S. cerevisiae then converts. nih.govsemanticscholar.org

Torulaspora delbrueckii : This yeast species is also recognized for its positive impact on wine aroma, including the release of thiols. researchgate.netmdpi.com Sequential fermentation with T. delbrueckii followed by S. cerevisiae has been shown to result in higher concentrations of 3MH and 3MHA compared to pure S. cerevisiae fermentations. semanticscholar.orgnih.gov T. delbrueckii appears to metabolize glutathionylated precursors to produce the cysteinylated form, which is then utilized by S. cerevisiae to release the free thiol. nih.gov This interaction highlights the importance of mixed-culture fermentations in modulating the final aroma profile. nih.govfrontiersin.org

Involvement of Lactic Acid Bacteria

Lactic acid bacteria (LAB) can also influence the concentration of volatile thiols during malolactic fermentation (MLF). oeno-one.eu Some LAB strains, such as Lactobacillus plantarum, have demonstrated the ability to convert cysteine-S-conjugates to the odorous 3MH. oeno-one.eu Studies have shown that MLF can significantly increase the concentration of 3MH in wine, while the concentration of 3MHA may remain unchanged. oeno-one.eu This indicates that LAB can be a valuable tool for enhancing the fruity and tropical notes in wine. oeno-one.eu

Enzymatic Activities in Microbial Biotransformation

The key enzymatic activity responsible for the release of volatile thiols from their non-volatile precursors is carbon-sulfur β-lyase activity.

Microbial β-Lyase Activity

Microbial β-lyases are pyridoxal-5'-phosphate-dependent enzymes that cleave the C-S bond in cysteinylated precursors, releasing the free, aromatic thiol. mdpi.comasm.org In S. cerevisiae, several genes have been identified that encode for enzymes with β-lyase activity, including IRC7, STR3, BNA3, CYS3, and GLO1. mdpi.com

The IRC7 gene is considered a key determinant for the release of thiols like 4-mercapto-4-methylpentan-2-one (4MMP) and 3MH. researchgate.netnih.gov However, the functional version of this gene is not present in all S. cerevisiae strains. nih.gov The STR3 gene also encodes a cystathionine (B15957) β-lyase that has been shown to effectively cleave the cysteinylated precursors of 3MH. asm.orgnih.gov Overexpression of the STR3 gene in S. cerevisiae has led to increased release of 3MH during fermentation. asm.orgnih.gov

Influence of Fermentation Conditions on Microbial Production

The production of 3-mercaptohexyl butyrate and its precursors is highly dependent on various fermentation parameters.

The composition of the fermentation medium, including the concentration of precursor molecules in grape must or hops, significantly impacts the final thiol concentration. bio-conferences.org The interaction between different microbial species, such as in co-inoculation or sequential fermentation, can lead to synergistic effects and enhanced thiol production. mdpi.comresearchgate.netwiley.comnih.gov For example, co-fermentation of P. kluyveri and S. cerevisiae at a 9:1 ratio was found to significantly increase 3MHA concentrations. researchgate.netwiley.com Similarly, sequential inoculation of T. delbrueckii followed by S. cerevisiae boosted the levels of 3MH. nih.gov

The timing of inoculation and the ratio of different yeast strains are critical factors. mdpi.comresearchgate.net Furthermore, the specific strains of yeast and bacteria used are of utmost importance, as different strains possess varying enzymatic capabilities for thiol release. oeno-one.eu The fermentation temperature and the nutrient profile of the must, particularly nitrogen sources, can also influence yeast metabolism and the efficiency of thiol liberation. mdpi.com

Research Findings on Microbial Thiol Production

Table of Compounds

Analytical Methodologies for the Characterization and Quantification of 3 Mercaptohexyl Butyrate

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate 3-mercaptohexyl butyrate (B1204436) from complex sample matrices and concentrate it to detectable levels. The choice of extraction technique is pivotal and is often dictated by the sample type and the subsequent analytical instrumentation.

Liquid/Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of volatile thiols from liquid samples like wine. wiley.comresearchgate.net This method relies on the differential solubility of the analyte between two immiscible liquid phases. For instance, a common approach involves adjusting the pH of the wine sample and then extracting the thiols using an organic solvent such as dichloromethane. dss.go.th One study successfully developed a novel LLE method for the analysis of related thiols, 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA), in wine, which were then quantified using UPLC-MS/MS after derivatization. wiley.comresearchgate.net Another method combined LLE with pentafluorobenzyl bromide (PFBBr) derivatization, followed by headspace solid-phase microextraction (SPME) sampling, to achieve high precision and low detection limits for 3-MH in juices and wines. acs.org

However, traditional LLE can be time-consuming and may require large volumes of organic solvents. To address this, liquid-liquid microextraction has been employed for the analysis of major volatile compounds in wine, using a significantly smaller volume of solvent. acs.org

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) has emerged as a popular, solvent-free, and often automated sample preparation technique for volatile and semi-volatile compounds. sigmaaldrich.commdpi.com It utilizes a coated fiber to adsorb and concentrate analytes from a sample matrix. sigmaaldrich.com The analytes are then thermally desorbed from the fiber directly into the injection port of a gas chromatograph. mdpi.com SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is placed directly into a liquid sample, and headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample. sigmaaldrich.com

HS-SPME is particularly advantageous for analyzing trace-level volatile thiols in complex matrices like wine and beer. nih.govresearchgate.netnih.gov The technique has been successfully used to analyze related thiols, such as 3-mercaptohexyl acetate and 3-mercaptohexan-1-ol, by optimizing parameters like pH, temperature, and extraction time. researchgate.net The combination of SPME with derivatization, particularly on-fiber derivatization, has proven to be a powerful strategy for enhancing the sensitivity and selectivity of thiol analysis. mdpi.comnih.gov

Chromatographic and Spectrometric Analysis

Following extraction, chromatographic techniques are employed to separate 3-mercaptohexyl butyrate from other compounds in the extract, followed by detection and quantification using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-EI-MS)

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like 3-mercaptohexyl butyrate. mdpi.com When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification. GC-MS, often using electron impact (EI) ionization, has been widely applied for the analysis of volatile thiols in various beverages. researchgate.netnih.gov For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov

The analysis of underivatized thiols by GC-MS can be challenging due to their reactivity and poor chromatographic behavior. mdpi.com However, methods have been developed for the direct analysis of thiols after a pre-concentration step. researchgate.net More commonly, derivatization is used to improve the volatility and stability of the thiols, leading to better chromatographic performance and lower detection limits. mdpi.com For instance, a GC-MS method was established using HS-SPME for the analysis of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. nih.gov

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers an alternative and powerful platform for the analysis of thiols, particularly after derivatization. wiley.comresearchgate.net UPLC systems utilize smaller particle size columns, enabling higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. unimi.it

A notable application involved the development of a UPLC-MS/MS method for the quantification of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine following LLE and derivatization with o-phthaldialdehyde (OPA). wiley.comresearchgate.net This method demonstrated good limits of detection and quantification, accuracy, and repeatability. wiley.com UPLC-MS/MS is particularly useful for analyzing derivatized thiols that may not be sufficiently volatile for GC analysis.

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to overcome the analytical challenges associated with thiols, such as their high reactivity and low concentrations. mdpi.commdpi.com The process involves chemically modifying the thiol group to form a more stable and easily detectable derivative. encyclopedia.pub

o-Phthaldialdehyde (OPA): OPA is a classic derivatizing agent that reacts with primary amines and thiols to form highly fluorescent isoindole derivatives. mdpi.comresearchgate.net This reaction is often used in liquid chromatography with fluorescence detection or mass spectrometry. wiley.comnih.gov The derivatization of thiols with OPA has been successfully applied to their analysis in wine using UPLC-MS/MS. wiley.comresearchgate.net The reaction is typically carried out under basic conditions. researchgate.net

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a widely used derivatizing agent for thiols in gas chromatography. encyclopedia.pubcornell.edu It reacts with the thiol group via a nucleophilic substitution to form a stable derivative that is more volatile and has excellent electron-capturing properties, making it highly suitable for detection by GC-MS, particularly with negative chemical ionization (NCI-MS). cornell.edufrontiersin.org PFBBr derivatization has been implemented in various formats, including on-fiber derivatization with SPME and extractive alkylation. mdpi.commdpi.comacs.orgnih.gov

The following table summarizes the key analytical methodologies and their applications in the analysis of 3-mercaptohexyl butyrate and related thiols.

| Analytical Step | Technique | Description | Application Example for Thiols | References |

| Extraction | Liquid/Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of thiols from wine using dichloromethane. | wiley.comresearchgate.netdss.go.th |

| Solid Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | HS-SPME for the analysis of volatile thiols in wine and beer. | sigmaaldrich.comnih.govresearchgate.netnih.gov | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of derivatized and underivatized thiols in beverages. | mdpi.comnih.govresearchgate.net |

| Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution liquid chromatographic separation coupled with tandem mass spectrometry. | Quantification of OPA-derivatized thiols in wine. | wiley.comresearchgate.netunimi.it | |

| Derivatization | o-Phthaldialdehyde (OPA) | Reaction with thiols to form fluorescent derivatives for LC analysis. | Derivatization of thiols in wine prior to UPLC-MS/MS analysis. | wiley.comresearchgate.netnih.gov |

| Pentafluorobenzyl Bromide (PFBBr) | Reaction with thiols to form stable, volatile derivatives for GC analysis. | On-fiber and extractive derivatization for GC-MS analysis of thiols. | mdpi.comacs.orgnih.govfrontiersin.org |

Isotope Dilution Assays

Isotope Dilution Analysis (IDA), particularly Stable Isotope Dilution Analysis (SIDA), is a highly accurate and robust method for the quantification of volatile and unstable compounds like 3-mercaptohexyl butyrate and other related thiols in complex mixtures such as wine. mdpi.comacs.orgresearchgate.netawri.com.au This technique involves the addition of a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. researchgate.net The labeled standard is chemically identical to the analyte of interest, ensuring that it behaves in the same manner during extraction, derivatization, and chromatographic analysis. acs.org

The key advantage of SIDA is that it compensates for the loss of the analyte at any step of the analytical procedure, as well as for any matrix effects that might suppress or enhance the instrumental signal. mdpi.com Quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, which remains constant regardless of sample loss. This approach provides superior accuracy and precision compared to methods relying on external calibration. nih.gov

For the analysis of volatile thiols, including derivatives of 3-mercaptohexanol, deuterated (containing ²H or D) or ¹³C-labeled standards are commonly synthesized and used. acs.orgresearchgate.net These labeled compounds are then added to the sample, which is subsequently prepared for analysis, often involving extraction and derivatization, before being subjected to gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The mass spectrometer can differentiate between the native and the labeled compound due to their mass difference, allowing for the precise determination of their respective signal intensities.

Table 1: Key Aspects of Isotope Dilution Assays for Thiol Analysis

| Feature | Description | Reference |

| Principle | Addition of a known quantity of an isotopically labeled analog of the analyte to the sample. | researchgate.net |

| Advantage | Compensates for analyte loss during sample preparation and for matrix effects, leading to high accuracy and precision. | mdpi.comnih.gov |

| Internal Standards | Chemically identical to the analyte but with a different mass due to isotopic labeling (e.g., ²H, ¹³C). | acs.orgresearchgate.net |

| Instrumentation | Typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | researchgate.netnih.gov |

| Application | Widely used for the quantification of trace volatile thiols in complex matrices like wine. | awri.com.au |

Addressing Analytical Challenges (Trace Concentration, Instability)

The analysis of 3-mercaptohexyl butyrate is complicated by two primary factors: its occurrence at extremely low concentrations (often in the nanogram per liter range) and its high reactivity and instability. mdpi.comresearchgate.net Volatile thiols are susceptible to oxidation, which can lead to the formation of disulfides or other degradation products, resulting in an underestimation of their concentration. acs.orgacs.org

To overcome the challenge of trace concentration , a pre-concentration or selective extraction step is essential. mdpi.com Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are frequently employed. nih.govunimi.it For instance, SPE methods using sorbents with an affinity for thiols, such as those based on silver ions (Ag+), have been shown to be effective in isolating volatile thiols from complex matrices like wine. nih.govacs.org

The instability of thiols necessitates careful sample handling and often requires derivatization. mdpi.comacs.org Derivatization converts the reactive thiol group into a more stable and often more volatile derivative, which can be more easily separated and detected by chromatographic methods. mdpi.com Common derivatizing agents for thiols include pentafluorobenzyl bromide (PFBBr) and maleimide-based reagents. nih.govdntb.gov.ua The use of an antioxidant, such as glutathione (B108866), can also be beneficial in preventing the oxidation of thiols during sample preparation. nih.gov

Furthermore, advanced chromatographic techniques are employed to separate the target analyte from the complex matrix. Heart-cutting multidimensional gas chromatography (H/C MDGC) coupled with mass spectrometry and olfactometry (MDGC-MS/O) provides enhanced separation power, which is crucial when dealing with the high background noise of complex samples. nih.govacs.org The use of highly sensitive detectors, such as tandem mass spectrometers (MS/MS) or sulfur-specific detectors like the sulfur chemiluminescence detector (SCD), is also critical for achieving the low limits of detection required for these potent aroma compounds. awri.com.auresearchgate.net

Table 2: Strategies to Overcome Analytical Challenges for Volatile Thiols

| Challenge | Strategy | Description | Reference |

| Trace Concentration | Selective Extraction/Pre-concentration | Techniques like Solid-Phase Extraction (SPE) with thiol-specific sorbents (e.g., Ag+) or Solid-Phase Microextraction (SPME) are used to isolate and concentrate the analytes. | nih.govunimi.it |

| High-Sensitivity Detection | Employment of detectors such as tandem mass spectrometry (MS/MS) or sulfur chemiluminescence detectors (SCD) to achieve low detection limits. | awri.com.auresearchgate.net | |

| Instability | Derivatization | Conversion of the reactive thiol group into a more stable derivative using reagents like pentafluorobenzyl bromide (PFBBr) or maleimides. | mdpi.comnih.govdntb.gov.ua |

| Minimized Sample Preparation | Reducing the number of sample handling steps and the time of analysis to minimize degradation. | awri.com.au | |

| Use of Antioxidants | Addition of substances like glutathione to the sample to prevent oxidation of the thiols. | nih.gov | |

| Matrix Complexity | Advanced Chromatography | Techniques like heart-cutting multidimensional gas chromatography (H/C MDGC) provide enhanced separation from interfering compounds. | nih.govacs.org |

Flavor Chemistry and Olfactory Perception of 3 Mercaptohexyl Butyrate

Sensory Characterization and Aroma Descriptors

The sensory profile of 3-mercaptohexyl butyrate (B1204436) is complex and multifaceted, characterized by a blend of fruity and savory notes. This thiol ester is recognized for its significant contribution to the aroma of various foods and beverages.

Qualitative Olfactory Attributes

The olfactory characteristics of 3-mercaptohexyl butyrate are diverse, with descriptors ranging from fruity and tropical to sulfurous and savory. At a concentration of 1.0%, it is described as having sulfurous, slightly roasted meaty, savory, alliaceous roasted onion, and vegetative notes, all complemented by tropical fruity body nuances. chemicalbook.com Other common descriptors include passion fruit, overripe fruit, and a general fruity and tropical character. thegoodscentscompany.comhmdb.ca The sulfurous aspect is a recurring theme in its aroma profile. thegoodscentscompany.com

A summary of its varied olfactory attributes is presented below:

| Olfactory Attribute | Description | Source(s) |

| Sulfurous | A distinct sulfur-like aroma. | chemicalbook.comthegoodscentscompany.com |

| Passion Fruit | Evokes the characteristic scent of passion fruit. | thegoodscentscompany.comhmdb.ca |

| Fruity | A general sweet and ripe fruit aroma. | thegoodscentscompany.comhmdb.cachemicalbull.com |

| Tropical | Reminiscent of various tropical fruits. | thegoodscentscompany.comhmdb.ca |

| Overripe Fruit | A scent suggesting fruit that is past its peak ripeness. | thegoodscentscompany.comhmdb.ca |

| Roasted Meaty | A savory aroma similar to cooked meat. | chemicalbook.com |

| Savory | A general savory, non-sweet aroma. | chemicalbook.com |

| Alliaceous Roasted Onion | A specific savory note resembling roasted onions. | chemicalbook.com |

| Vegetative | Green, plant-like aromatic notes. | chemicalbook.com |

Qualitative Taste Attributes

The taste of 3-mercaptohexyl butyrate mirrors its complex aroma. At a concentration of 2.5 ppm, it is characterized by sulfurous, savory meaty, and onion-like tastes, with a rich tropical fruit body. chemicalbook.com Generally, its taste is described as tropical, fruity, roasted, and savory. thegoodscentscompany.com

The primary taste attributes are summarized in the following table:

| Taste Attribute | Description | Source(s) |

| Tropical | A taste reminiscent of tropical fruits. | chemicalbook.comthegoodscentscompany.com |

| Fruity | A general sweet and ripe fruit taste. | chemicalbook.com |

| Roasted | A savory, cooked or toasted flavor. | thegoodscentscompany.com |

| Savory | A general savory, non-sweet taste. | chemicalbook.comthegoodscentscompany.com |

| Onion-like | A specific savory taste similar to onions. | chemicalbook.com |

Quantitative Sensory Analysis

Odor Detection Thresholds

The odor detection threshold is a critical measure of an aroma compound's potency. For 3-mercaptohexyl butyrate, the specific threshold values can vary depending on the medium in which it is evaluated (e.g., water, ethanol, or a complex food matrix). While specific numerical values for its odor detection threshold were not found in the provided search results, it is classified as a high-impact aroma chemical, implying it has a very low detection threshold and is perceptible at minute concentrations. thegoodscentscompany.comrobinsonbrothers.uk Compounds like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA), which are structurally related to 3-mercaptohexyl butyrate, have extremely low odor thresholds, in the nanograms per liter range. journals.ac.zaresearchmap.jpives-openscience.eu This suggests that 3-mercaptohexyl butyrate is also a potent odorant.

Contribution to Flavor Profiles in Complex Matrices

Contribution to Tropical Fruit Flavor

3-Mercaptohexyl butyrate is recognized for imparting distinct tropical fruit aromas. thegoodscentscompany.comfemaflavor.org Its sensory profile is often described as possessing notes of passion fruit, grapefruit, and mango. femaflavor.orghmdb.ca This compound is a key component in the flavor profiles of fruits like the yellow passion fruit, where it contributes to the attractive tropical scent in combination with other volatile compounds. tinkturenpresse.de Research on passion fruit cultivars has highlighted the presence of 3-mercaptohexyl butyrate among other ester thiol volatiles. researchgate.net Its application in the flavor industry often involves its use to enhance or create tropical fruit characteristics in various products. thegoodscentscompany.comulprospector.com For instance, it can be used to boost tropical notes and juiciness in fruit juices. perfumerflavorist.com

The perception of 3-mercaptohexyl butyrate's aroma is concentration-dependent. At low concentrations, it provides pleasant fruity notes, but at higher levels, it can be perceived as more sulfurous. acs.org

Table 1: Tropical Fruits Associated with 3-Mercaptohexyl Butyrate and Related Compounds

| Fruit | Associated Sulfur Compound(s) | Sensory Description |

| Yellow Passion Fruit | 3-Mercaptohexyl butyrate, 3-Mercaptohexanol, 3-Mercaptohexyl acetate | Tropical, sulfurous, fruity |

| Pink Guava | 3-Mercapto-1-hexanol, 3-Mercaptohexyl acetate | Grapefruit, black currant, tropical |

| Grapefruit | 4-Mercapto-4-methylpentan-2-one (4MMP), 1-p-menthene-8-thiol | Grapefruit |

| Mango | 3-Mercaptohexyl acetate | Tropical, catty |

This table summarizes findings from various studies on the contribution of sulfur compounds to tropical fruit aromas. femaflavor.orgtinkturenpresse.deresearchgate.netacs.orgacs.orgperfumerflavorist.com

Contribution to Roasted/Savory Notes

In addition to its role in fruit flavors, 3-mercaptohexyl butyrate also contributes to roasted and savory notes in cooked foods. thegoodscentscompany.comperfumerflavorist.com It has been identified in cooked meats such as beef, pork, and chicken. wiley.com Its flavor profile in these applications is described as roasted, meaty, and savory, with some alliaceous or roasted onion undertones. perfumerflavorist.com This dual character makes it a versatile compound in the flavor industry, utilized for both its fruity and savory attributes. thegoodscentscompany.com

Table 2: Foods with Roasted/Savory Notes Associated with 3-Mercaptohexyl Butyrate

| Food Item | Associated Note |

| Cooked Beef | Roasted, Meaty, Savory |

| Cooked Pork | Roasted, Meaty, Savory |

| Cooked Chicken | Roasted, Meaty, Savory |

| Bouillon | Bouillon-like |

This table is based on reported occurrences and sensory descriptions of 3-mercaptohexyl butyrate in cooked foods. thegoodscentscompany.comperfumerflavorist.comwiley.com

Advanced Sensory Evaluation Methodologies in Research

To understand the precise contribution of potent aroma compounds like 3-mercaptohexyl butyrate, which are often present in trace amounts, researchers employ advanced sensory evaluation techniques. acs.orgnih.gov

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. acs.org As the volatile compounds elute from the GC column, they are split into two paths: one leading to a detector (like a mass spectrometer) for chemical identification, and the other to a sniffing port where a trained panelist can detect and describe the odor of each compound. nih.govunizar.es This method is crucial for identifying odor-active compounds that might be present at concentrations too low for instrumental detection but are still perceivable by the human nose. jfda-online.com GC-O has been instrumental in identifying key sulfur compounds, including thiols, in a variety of foods and beverages like wine and beer. acs.orgresearchmap.jp

In omission tests, one or more compounds are selectively removed from the reconstituted aroma model. acs.org The sensory panel then evaluates the difference between the complete and the incomplete models to determine the impact of the omitted compound(s). acs.org This methodology has been successfully applied to understand the key aroma compounds in fruits like pink guava and mango. acs.orgoup.com For example, omission studies on grapefruit juice revealed that 4-mercapto-4-methylpentan-2-one (4MMP) was a significant contributor to its characteristic aroma. jfda-online.com

Descriptive Analysis (DA) is a comprehensive sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product. cassfood.com.auconsensus.app It relies on a panel of highly trained assessors who develop a consensus vocabulary (a lexicon) to describe the aroma, flavor, texture, and other sensory characteristics of a product. cassfood.com.aunih.gov The intensity of each attribute is then rated on a scale. researchgate.net

DA is widely used in food research for various purposes, including:

Developing complete sensory profiles of products. cassfood.com.au

Comparing products with competitors. cassfood.com.au

Monitoring shelf-life stability. cassfood.com.au

Understanding the sensory effects of ingredient or process changes. cassfood.com.au

This technique has been applied to a wide range of products, from fruits and vegetables to beverages and meats, providing detailed insights into their sensory properties. cassfood.com.auoup.com

Biological Roles and Mechanisms of 3 Mercaptohexyl Butyrate Non Human Systems

Biochemical Pathway Intermediates and End Products

3-Mercaptohexyl butyrate (B1204436) is classified as a fatty acid ester, which is a carboxylic ester derivative of a fatty acid. foodb.cahmdb.ca As such, it is involved in lipid and fatty acid metabolism pathways. foodb.cahmdb.ca In various natural systems, particularly in fruits like the yellow passion fruit, 3-mercaptohexyl butyrate is identified as a volatile sulfur compound (VSC). researchgate.netscienceopen.com

Its formation is linked to the metabolism of glutathione (B108866). researchgate.netscienceopen.com Research indicates that one metabolic route involves the conjugation of glutathione (GSH) with (E)-2-hexenal. researchgate.net This initial step is followed by enzymatic actions that lead to the synthesis of precursors like S-3-(hexan-1-ol)-l-cysteine, which are then further processed to release volatile thiols. researchgate.net 3-Mercaptohexyl butyrate has been identified as an end product in these metabolic pathways in tropical fruits. researchgate.netscienceopen.com In the context of fermentation by yeast, related volatile thiols such as 3-mercaptohexan-1-ol (3MH) are released from their glutathione-S-conjugate precursors. nih.govresearchgate.net

| Classification | Metabolic Pathway Involvement |

| Fatty Acid Ester | Fatty Acid Metabolism foodb.cahmdb.ca |

| Volatile Sulfur Compound (VSC) | Lipid Metabolism Pathway foodb.cahmdb.ca |

| Thioester | Glutathione Metabolism researchgate.netscienceopen.com |

Research on Biological Activities

Research has highlighted the potential neuroprotective effects of 3-mercaptohexyl butyrate within dopaminergic systems. biosynth.com In a study involving a novel passion fruit line (Line 428), which is notably rich in thioesters including 3-mercaptohexyl butyrate, crude extracts demonstrated significant neuroprotective activity. researchgate.netdaneshyari.com When the diet of mice was supplemented with this fruit extract, there was a 60% improvement in the survival of dopaminergic neurons in those injected with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), compared to control-fed, MPTP-injected mice. researchgate.netdaneshyari.com This suggests a bioactive role for the compound and its related thioesters in protecting these specific neurons, which are particularly vulnerable in neurodegenerative models. researchgate.netdaneshyari.com The compound is considered a useful agent for research into dopaminergic systems. biosynth.com

3-Mercaptohexyl butyrate is closely linked to glutathione (GSH) metabolism, both as a product of GSH conjugation and as a potential modulator of GSH levels in biological systems. researchgate.net As mentioned, its biogenesis in plants like passion fruit involves the conjugation of glutathione with lipid-derived precursors such as (E)-2-hexenal. researchgate.netscienceopen.com Furthermore, research on cultured HT4 neurons has shown that crude extracts from a passion fruit line containing 3-mercaptohexyl butyrate can prevent glutathione depletion induced by glutamate (B1630785). researchgate.netdaneshyari.com This suggests that the compound may play a role in maintaining cellular antioxidant capacity under conditions of oxidative stress. researchgate.netdaneshyari.com Thiols are recognized as potential antioxidants capable of scavenging reactive oxygen species (ROS). researchgate.netdaneshyari.com

Studies have demonstrated that 3-mercaptohexyl butyrate has the ability to inhibit the release of glutamate. biosynth.com Glutamate is a major excitatory neurotransmitter, and its excess release can lead to excitotoxicity and neuronal cell death. biosynth.comnih.gov In experiments using cultured HT4 neurons, crude extracts from a passion fruit variety rich in 3-mercaptohexyl butyrate showed a strong, dose-dependent neuroprotective effect by preventing glutamate-induced cell death. researchgate.netdaneshyari.com This activity points to the compound's potential to modulate glutamatergic signaling, thereby protecting neurons from excitotoxic damage. biosynth.comresearchgate.netdaneshyari.com

Mitochondrial health is critical for neuronal survival, and mitochondrial depolarization is a key event in the process of apoptosis or programmed cell death. biosynth.com Research has shown that 3-mercaptohexyl butyrate can inhibit mitochondrial depolarization. biosynth.com In studies on cultured HT4 neurons, extracts containing 3-mercaptohexyl butyrate were effective in preventing the mitochondrial depolarization that was induced by glutamate toxicity. researchgate.netdaneshyari.com This stabilizing effect on the mitochondrial membrane suggests a mechanism by which the compound exerts its neuroprotective effects, helping to prevent the initiation of the cell death cascade. researchgate.netdaneshyari.comtesisenred.net

| Biological Activity | Model System | Observed Effect |

| Dopaminergic System Protection | MPTP-injected mice | 60% improvement in dopaminergic neuron survival with fruit extract supplementation. researchgate.netdaneshyari.com |

| Glutathione Metabolism | Cultured HT4 neurons | Prevention of glutamate-induced glutathione depletion. researchgate.netdaneshyari.com |

| Glutamate Release Inhibition | Cultured HT4 neurons | Prevention of glutamate-induced cell death. biosynth.comresearchgate.netdaneshyari.com |

| Mitochondrial Depolarization | Cultured HT4 neurons | Inhibition of glutamate-induced mitochondrial depolarization. biosynth.comresearchgate.netdaneshyari.com |

Future Research Directions and Translational Opportunities

Elucidation of Undiscovered Biogenetic Pathways

The formation of volatile thiols in plants is a complex process, often beginning with non-volatile, sulfur-containing precursors. While research has shed some light on the biogenesis of related compounds like 3-mercaptohexanol (3-MH), the complete pathways, especially those leading to its esters like 3-mercaptohexyl butyrate (B1204436), are not fully elucidated. researchgate.net

Future research must focus on identifying the complete cascade of enzymatic reactions that lead to the formation of 3-mercaptohexyl butyrate precursors in plants. It is understood that in many plants, including grapes, the biogenesis of thiol precursors such as 3-S-glutathionylhexan-1-ol (GSH-3MH) and 3-S-cysteinylhexan-1-ol (Cys-3MH) is linked to detoxification mechanisms. mdpi.comoeno-one.euchimia.ch These pathways are often initiated in response to plant stress, where glutathione (B108866), a key antioxidant tripeptide, conjugates with compounds like hexenals. researchgate.netmdpi.com Subsequent enzymatic hydrolysis can then lead to the corresponding cysteine conjugate. chimia.ch

However, significant gaps in knowledge remain. The specific enzymes, genetic controls, and metabolic fluxes that govern the synthesis and accumulation of these precursors are largely unknown. Investigating the plant's secondary metabolism, particularly the intersection of lipid oxidation pathways (which produce C6 aldehydes like hexenal) and sulfur assimilation pathways, is critical. mdpi.com Techniques involving isotopic labeling could be employed to trace the incorporation of sulfur from primary metabolites like cysteine into the final thiol precursors. chimia.ch Furthermore, exploring the metabolic response of various plant species known to produce 3-mercaptohexyl butyrate to different environmental stressors could reveal novel biosynthetic intermediates and regulatory mechanisms. nih.gov

| Thiol Precursor | General Biogenetic Origin | Key Precursor Molecules | Relevant Plant Process |

|---|---|---|---|

| Glutathione-3-mercaptohexan-1-ol (GSH-3MH) | Conjugation of glutathione with a C6 aldehyde | Glutathione, (E)-2-Hexenal | Detoxification, Stress Response researchgate.netmdpi.com |

| Cysteine-3-mercaptohexan-1-ol (Cys-3MH) | Hydrolysis of GSH-3MH or direct conjugation | GSH-3MH, Cysteine, (E)-2-Hexenal | Detoxification, Amino Acid Metabolism oeno-one.eumdpi.com |

| Glutathione-4-mercapto-4-methylpentan-2-one (GSH-4MMP) | Conjugation of glutathione with mesityl oxide | Glutathione, Mesityl Oxide | Detoxification, Stress Response mdpi.com |

| Cysteine-4-mercapto-4-methylpentan-2-one (Cys-4MMP) | Hydrolysis of GSH-4MMP | GSH-4MMP, Cysteine | Detoxification, Amino Acid Metabolism mdpi.com |

Development of Targeted Biotransformation Strategies

The release of volatile thiols from their odorless precursors is primarily a microbiological process, most notably observed during fermentation. Yeasts, and some bacteria, possess enzymes called β-lyases that can cleave the C-S bond in cysteine conjugates, liberating the free thiol. mdpi.comnih.govresearchgate.net This biotransformation is the key step in developing the characteristic aromas associated with compounds like 3-MH in wine and beer. nih.gov

Future research should aim to develop targeted biotransformation strategies not only to release 3-MH but also to promote its subsequent esterification to 3-mercaptohexyl butyrate. This involves two main avenues of investigation:

Screening and Engineering for Enhanced β-lyase Activity: A systematic screening of diverse microorganisms, including non-conventional yeast strains (e.g., Torulaspora delbrueckii) and lactic acid bacteria (Lactobacillus plantarum), could identify candidates with superior β-lyase activity for efficient 3-MH release. nih.gov Genetic engineering techniques could then be used to overexpress the relevant β-lyase genes in industrial yeast strains.

Identifying and Leveraging Esterification Enzymes: The conversion of 3-MH to 3-mercaptohexyl butyrate requires an esterification step, likely catalyzed by an alcohol acyltransferase (AAT) enzyme. While the acetylation of 3-MH to 3-mercaptohexyl acetate (B1210297) (3-MHA) by yeast is known, the specific enzymes responsible for butyrate ester formation are not. nih.gov Research is needed to identify these enzymes and the conditions that favor their activity. This could involve screening yeast strains for their ability to produce butyrate esters from 3-MH and butyric acid or its precursors.

Translational opportunities lie in creating tailored fermentation solutions for the food and beverage industry. By selecting or engineering microbial consortia with optimized β-lyase and AAT activities, it would be possible to precisely control the aromatic profile of products like wine, beer, and novel fermented beverages, specifically enhancing the desirable notes conferred by 3-mercaptohexyl butyrate.

| Microorganism | Relevant Enzyme Activity | Potential Application | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | β-lyase, Alcohol Acyltransferases (AATs) | Release of 3-MH and potential esterification to 3-mercaptohexyl butyrate. | mdpi.comnih.gov |

| Saccharomyces uvarum | Potentially higher thiol release ability than S. cerevisiae. | Enhanced release of 3-MH for subsequent biotransformation. | nih.gov |

| Torulaspora delbrueckii | β-lyase activity. | Use in co-fermentation to modulate thiol profiles. | nih.gov |

| Lactobacillus plantarum | β-lyase activity. | Potential for thiol release in various fermented food matrices. | nih.gov |

Advanced Analytical Techniques for Comprehensive Profiling

The analysis of 3-mercaptohexyl butyrate and other VSCs presents a significant analytical challenge due to their high reactivity, volatility, and typically low concentrations in complex matrices. nih.govunimi.it Developing more sensitive, selective, and robust analytical methods is crucial for understanding its occurrence, formation, and stability.

Future advancements should focus on integrated analytical workflows. Multidimensional gas chromatography (GCxGC) offers superior separation power compared to conventional GC, which is essential for resolving co-eluting compounds in complex samples like food extracts or biological fluids. nih.govacs.org Coupling GCxGC with multiple detectors simultaneously—such as a time-of-flight mass spectrometer (TOF-MS) for identification, a flame ionization detector (FID) for quantification, and a sulfur chemiluminescence detector (SCD) for sulfur-specific detection—provides a comprehensive and unambiguous characterization of the volatile profile. nih.govacs.org The SCD is particularly valuable as it can detect trace-level sulfur compounds that might be missed by less selective detectors. acs.orgajevonline.org

Improvements in sample preparation and enrichment are also needed. Techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are effective for concentrating volatiles but can be optimized further for sulfur compounds by developing new sorbent phases with higher affinity and capacity. ajevonline.orgmdpi.com Additionally, exploring novel derivatization agents that specifically target the thiol group could enhance the chromatographic behavior and detection sensitivity of 3-mercaptohexyl butyrate. nih.gov

| Technique | Principle | Advantage for VSC Analysis | Reference |

|---|---|---|---|

| GCxGC-TOF-MS | Two-dimensional gas chromatography separation with high-resolution mass spectrometry detection. | Superior resolving power for complex matrices; accurate mass for compound identification. | nih.govacs.org |

| Sulfur Chemiluminescence Detector (SCD) | Highly selective detection of sulfur-containing compounds. | Eliminates matrix interference; high sensitivity and selectivity for sulfur. | nih.govacs.orgajevonline.org |

| Stir Bar Sorptive Extraction (SBSE) | Analyte extraction and concentration onto a coated magnetic stir bar. | Higher sorbent volume and sensitivity compared to SPME. | mdpi.com |

| Solid-Phase Microextraction (SPME) | Analyte extraction and concentration onto a coated fiber. | Solvent-free, simple, and automatable sample preparation. | unimi.itajevonline.org |

| Chemical Derivatization | Chemical modification of the analyte to improve analytical properties. | Can increase volatility, thermal stability, and detector response. | nih.gov |

Exploration of Novel Biological Interactions in Non-Human Models

The primary biological effect of 3-mercaptohexyl butyrate is its interaction with the olfactory system. Understanding how this molecule is detected and perceived is a key area for future research. Olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs), are responsible for detecting odorants. wikipedia.org

Research using non-human models can provide fundamental insights into this process. Studies on a mouse olfactory receptor, MOR244-3, have revealed that the detection of certain potent thiols is dependent on the presence of copper ions, which are thought to act as a cofactor within the receptor's binding pocket. wikipedia.orgacs.orgacs.org This finding opens up a fascinating line of inquiry: does the detection of 3-mercaptohexyl butyrate also depend on a metallo-receptor mechanism? Future studies could involve:

Deorphanization of Receptors: Using heterologous expression systems to screen libraries of olfactory receptors from various animal models (e.g., mice, canines) against 3-mercaptohexyl butyrate to identify its specific receptor(s).

Structural and Simulation Studies: Employing techniques like cryo-electron microscopy and molecular dynamics simulations to model the binding interaction between 3-mercaptohexyl butyrate and its identified receptor(s). frontiersin.org This can reveal the specific amino acid residues involved and the role, if any, of metal cofactors.

Behavioral Assays: Conducting behavioral experiments in animal models to assess the perceived potency and quality of the odor. This could involve olfactory discrimination tests to see if animals can distinguish it from structurally related compounds.

Such research would not only advance our fundamental understanding of olfaction but also provide a molecular basis for predicting the sensory impact of novel sulfur compounds and for understanding species-specific differences in odor perception.

| Non-Human Model | Research Focus | Potential Techniques | Key Questions to Address |

|---|---|---|---|

| Mouse (Mus musculus) | Olfactory receptor identification and mechanism. | Heterologous receptor expression, calcium imaging, behavioral olfactometry, electro-olfactography. | Which ORs bind to 3-mercaptohexyl butyrate? Is detection metal-dependent? wikipedia.orgacs.orgacs.org |

| Fruit Fly (Drosophila melanogaster) | Genetic basis of olfactory perception. | Single-sensillum recording, genetic screening, behavioral assays. | Can the genetic and neural circuits for sulfur compound detection be mapped? wikipedia.org |

| Zebrafish (Danio rerio) | Aquatic chemosensation and receptor evolution. | In situ hybridization, behavioral choice assays. | How do aquatic vertebrates detect water-soluble sulfur compounds? |

| Canine (Canis lupus familiaris) | Comparative olfaction and high-sensitivity detection. | Genomic analysis of OR families, behavioral detection threshold studies. | What makes some species highly sensitive to certain sulfur odors? |

Q & A

Basic: How can 3-mercaptohexyl butyrate (3MHB) be synthesized and purified for use in flavor chemistry studies?

Answer:

3MHB is typically synthesized via esterification of 3-mercaptohexanol with butyric acid under acidic catalysis. For laboratory-scale synthesis:

- Use a molar ratio of 1:1.2 (3-mercaptohexanol:butyric acid) with p-toluenesulfonic acid (0.5% w/w) as a catalyst in toluene.

- Reflux at 110°C for 4–6 hours under nitrogen to prevent oxidation of the thiol group .

- Purify via vacuum distillation (boiling point ~272.9°C at 760 mmHg) or column chromatography (silica gel, hexane:ethyl acetate 9:1).

- Confirm purity using GC-MS (e.g., DB-5MS column, 60°C to 250°C at 5°C/min) and verify the absence of residual thiols via Ellman’s assay .

Basic: What analytical methods are recommended for quantifying 3MHB in complex matrices like wine or fruit extracts?

Answer:

- GC-MS with PFPD (Pulsed Flame Photometric Detector): Use a DB-Wax column (30 m × 0.25 mm × 0.25 µm) and splitless injection. Optimal parameters: injector at 250°C, detector at 220°C, and oven program from 40°C (2 min) to 240°C at 5°C/min .

- MDGC (Multidimensional Gas Chromatography): For enantiomeric separation, employ a chiral column (e.g., Cyclosil-B) in the second dimension. Retention indices and mass spectral libraries (NIST) aid in peak identification .

- PTR-TOF-MS (Proton Transfer Reaction-Time of Flight-MS): Suitable for real-time headspace analysis with high sensitivity (LOD ~0.1 µg/L). Calibrate using synthetic 3MHB standards in ethanol .